molecular formula C8H23N6O12P3S B1512272 Lamivudine Triphosphate Ammonium Salt CAS No. 1187058-42-9

Lamivudine Triphosphate Ammonium Salt

Cat. No.: B1512272
CAS No.: 1187058-42-9
M. Wt: 520.29 g/mol
InChI Key: WGYHYJAOTOCRPE-PXJNTPRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamivudine Triphosphate Ammonium Salt (CAS 1187058-42-9; molecular formula C₈H₂₃N₆O₁₂P₃S) is the active intracellular metabolite of lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV and HBV therapy . After cellular uptake, lamivudine undergoes sequential phosphorylation to its monophosphate, diphosphate, and triphosphate forms. The triphosphate metabolite (L-TP) competitively inhibits viral reverse transcriptase (RT) by mimicking deoxycytidine triphosphate (dCTP), leading to DNA chain termination . Pharmacokinetic studies demonstrate that lamivudine triphosphate achieves steady-state concentrations in cells, with equivalent bioavailability between once-daily and twice-daily dosing regimens .

Properties

IUPAC Name

triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O12P3S.3H3N/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15;;;/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15);3*1H3/t6-,7+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHYJAOTOCRPE-PXJNTPRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23N6O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857916
Record name triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187058-42-9
Record name triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action of Lamivudine Triphosphate Ammonium Salt can be influenced by various environmental factors. For instance, the transport of nucleoside analogs into and out of cells and their phosphorylation by cellular kinases is a complex process that is subject to considerable variability

Biological Activity

Lamivudine Triphosphate Ammonium Salt (L-TP) is an active metabolite of lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI) extensively used in the treatment of HIV and hepatitis B virus (HBV) infections. This article delves into the biological activity of L-TP, examining its mechanisms of action, efficacy in clinical studies, and its role in antiviral therapy.

L-TP is formed intracellularly through the phosphorylation of lamivudine. Once activated, it competes with natural nucleotides for incorporation into viral DNA during replication. It acts as a chain terminator due to the absence of a 3'-OH group, preventing further elongation of the DNA strand. This mechanism is crucial for inhibiting the reverse transcriptase enzyme involved in HIV and HBV replication .

Antiviral Properties

  • HIV-1 Inhibition : L-TP effectively inhibits the replication of HIV-1 by incorporating into the viral DNA and terminating chain elongation. Studies have shown that L-TP's affinity for reverse transcriptase allows it to compete successfully against natural substrates, thereby reducing viral load in patients .
  • HBV Treatment : In chronic hepatitis B patients, lamivudine has demonstrated significant efficacy in reducing HBV DNA levels and normalizing liver function tests. A study involving 80 patients treated with lamivudine showed a 73.1% negative conversion rate for HBV DNA after one year, highlighting its effectiveness in managing HBV infections .

Study on Lamivudine in HIV Treatment

A clinical trial evaluated the efficacy of lamivudine combined with other antiretroviral agents. Patients receiving a regimen including lamivudine showed a median increase in CD4 cell counts by 267 cells/mm³ after 48 weeks, indicating improved immune function alongside viral suppression .

Study on Lamivudine for Chronic Hepatitis B

In another study focused on chronic hepatitis B, patients treated with lamivudine exhibited significant improvements in liver function markers:

  • ALT Normalization : 87.5% of patients achieved normalized alanine aminotransferase (ALT) levels.
  • HBV DNA Reduction : 75% experienced a decrease of at least 2 log₁₀ copies/mL in HBV DNA levels after 48 weeks .

Comparative Efficacy

The following table summarizes the comparative efficacy of lamivudine versus other antiviral agents:

Study Agent Patient Group Outcome
Study 1Lamivudine + Adefovir80 patientsALT normalization in 87.5%; HBV DNA reduction in 75%
Study 2Entecavir vs LamivudineRandomized trialEntecavir reduced incidences of complications by up to 57% compared to lamivudine
Study 3Lamivudine + Lopinavir/RitonavirHIV patientsMedian CD4 increase of 267 cells/mm³ after 48 weeks

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
LTPA is essential for the antiviral efficacy of lamivudine. Once administered, lamivudine is phosphorylated intracellularly to form LTPA, which competes with natural nucleotides for incorporation into viral DNA. This incorporation results in chain termination, effectively halting viral replication. Studies have demonstrated that LTPA exhibits potent activity against HIV-1 and hepatitis B virus (HBV) by inhibiting reverse transcriptase and HBV polymerase, respectively .

2. Combination Therapies
LTPA is often used in combination with other antiretroviral agents such as abacavir. The combination therapy enhances therapeutic outcomes in HIV treatment regimens by utilizing the synergistic effects of multiple drugs to combat drug resistance and improve patient adherence .

Analytical Methods for Quantification

1. LC-MS/MS Techniques
Quantifying intracellular concentrations of LTPA presents challenges due to its instability and low concentrations in biological samples. Recent advancements have led to the development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that allow for the simultaneous quantification of LTPA and its metabolites in mouse blood and tissues. These methods utilize an anion-exchange column and specific mobile phase compositions to achieve high sensitivity and selectivity .

Table 1: Summary of LC-MS/MS Method Parameters

ParameterDetails
ColumnBioBasic-AX (150 mm × 2.1 mm, 5 µm)
Mobile Phase A40% ACN, 0.06% acetic acid, 10 mM ammonium formate
Mobile Phase B30% ACN, 0.3% ammonium hydroxide
Flow Rate0.45 ml/min
Calibration Range10–100,000 pg/ml for LTPA

Case Studies

1. Efficacy in HIV Treatment
In clinical settings, lamivudine has been shown to significantly reduce viral loads in patients with HIV when used as part of a combination therapy regimen. A study highlighted that patients receiving lamivudine alongside other NRTIs experienced improved immunological responses and reduced incidence of opportunistic infections .

2. Resistance Profiles
Research has also focused on the resistance profiles associated with lamivudine therapy. Mutations in the reverse transcriptase gene can lead to reduced efficacy of lamivudine; however, studies indicate that maintaining appropriate levels of LTPA can help mitigate these resistance issues by ensuring effective drug concentrations are achieved within cells .

Chemical Reactions Analysis

Activation via Phosphorylation

Lamivudine triphosphate (L-TP) is the pharmacologically active form of lamivudine, generated through intracellular phosphorylation. The ammonium salt form enhances solubility for research applications.

  • Mechanism :
    Lamivudine undergoes three sequential phosphorylation steps catalyzed by cellular kinases, yielding L-TP . The triphosphate group enables competitive incorporation into viral DNA by reverse transcriptase, terminating elongation due to the absence of a 3'-OH group .

  • Structural Formula :
    C8H14N3O12P3S NH4 x\text{C}_8\text{H}_{14}\text{N}_3\text{O}_{12}\text{P}_3\text{S}\cdot \text{ NH}_4\text{ }_x
    (ammonium salt form) .

Stability and Degradation

Forced degradation studies under stress conditions reveal critical stability profiles:

Condition Degradation Outcome Recovery of Lamivudine Reference
Acidic (0.1 M HCl)Minimal degradation98%
Basic (0.1 M NaOH)Minimal degradation98%
Oxidative (3% H2_2
O2_2
)Partial degradation96%
  • Critical Factors :

    • pH Sensitivity : Stable at pH 3.9–6.5 but degrades in strongly alkaline environments .

    • Storage : Requires -20°C under argon to prevent hydrolysis or oxidation .

Ion-Exchange Reactions

The ammonium salt form is often prepared via ion-exchange chromatography:

  • Process :

    • Lamivudine triphosphate (free acid) is treated with NH4_4
      HCO3_3
      , forming the ammonium salt .

    • Example:

      Lamivudine TP H+ form +NH4+Lamivudine TP NH4++H+\text{Lamivudine TP H}^+\text{ form }+\text{NH}_4^+\rightarrow \text{Lamivudine TP NH}_4^++\text{H}^+
  • Applications :

    • Enhances solubility for in vitro enzymatic assays .

    • Facilitates quantification via HPLC with phosphate buffers .

Comparative Data

Property Lamivudine Triphosphate (Ammonium Salt) Lamivudine Diphosphate (Ammonium Salt)
Molecular FormulaC8_8
H14_{14}
N3_3
O12_{12}
P3_3
S · [NH4_4
]x_x
C8_8
H19_{19}
N5_5
O9_9
P2_2
S
CAS Number2699949-69-21187058-41-8
Stability-20°C, argon-20°C, desiccated
Key UseViral polymerase inhibitionIntermediate in synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Emtricitabine 5'-Triphosphate

Emtricitabine 5'-triphosphate (FTC-TP) shares structural and mechanistic similarities with L-TP. Both are cytidine analogs, but FTC-TP exhibits higher binding affinity to HIV-RT. Kinetic studies show:

Parameter Emtricitabine 5'-Triphosphate Lamivudine Triphosphate Natural Substrate (dCTP)
Km (HIV-RT) 13 nM Not reported 70 nM
Ki (RNA-dependent DNA synthesis) 0.6 μM 0.97 μM
Ki (DNA-dependent DNA synthesis) 0.43 μM 0.7 μM

FTC-TP’s lower Ki values indicate stronger inhibition of HIV-RT compared to L-TP, suggesting superior in vitro potency . However, clinical efficacy depends on intracellular triphosphate concentrations, where lamivudine demonstrates comparable antiviral activity due to favorable pharmacokinetics .

Zidovudine Triphosphate (AZT-TP)

Zidovudine triphosphate, a thymidine analog, inhibits HIV-RT via chain termination but differs mechanistically from L-TP. Key distinctions include:

  • Phosphorylation Efficiency : Lamivudine triphosphate accumulates at higher intracellular concentrations than AZT-TP in HIV-infected individuals, partly due to differences in phosphorylation kinetics .
  • Toxicity Profile : AZT-TP is associated with mitochondrial toxicity (e.g., anemia), whereas lamivudine triphosphate has a safer profile .

Natural Substrate (dCTP)

L-TP competes with dCTP for incorporation into viral DNA. While dCTP has a lower Km (70 nM) than FTC-TP (13 nM), L-TP’s higher Ki (0.97 μM) reflects reduced binding affinity compared to FTC-TP. This necessitates higher intracellular L-TP concentrations for effective RT inhibition .

Other Lamivudine Metabolites

Lamivudine’s phosphorylation pathway produces intermediates with distinct properties:

  • Lamivudine Monophosphate Ammonium Salt (CAS 1187058-40-7): Less active due to insufficient phosphorylation; primarily a metabolic intermediate .
  • Lamivudine Diphosphate Ammonium Salt (CAS 1187058-41-8) : Intermediate form with partial activity; requires further phosphorylation to L-TP for antiviral effects .

Analytical Methodologies

Quantification of NRTI triphosphates (e.g., L-TP, FTC-TP, tenofovir-TP) employs chromatographic techniques. Reversed-phase HPLC with solid-phase extraction (SPE) is widely used, achieving run times of ~15 minutes and detection limits suitable for cellular pharmacokinetic studies .

Preparation Methods

Overview of Lamivudine Triphosphate Synthesis

The synthesis of lamivudine triphosphate ammonium salt typically follows a multistep process involving:

  • Phosphorylation of lamivudine to the monophosphate, diphosphate, and triphosphate forms.
  • Purification and isolation of the triphosphate intermediate.
  • Formation of the ammonium salt to enhance stability and solubility.

The phosphorylation steps often utilize phosphoramidite chemistry, phosphorochloridate reagents, or enzymatic methods, with chemical synthesis being the most common industrial approach.

Chemical Phosphorylation Approaches

Phosphorylation Using Phosphoramidite or Phosphorochloridate Reagents

  • Phosphoramidite Method: This involves coupling lamivudine with a protected phosphate reagent, such as bis(POM)-phosphorochloridate, in the presence of a base like triethylamine. The reaction typically occurs in anhydrous solvents such as acetonitrile or pyridine at room temperature or slightly elevated temperatures for several hours. Subsequent oxidation and deprotection yield the nucleoside triphosphate.

  • Phosphorochloridate Method: Lamivudine is reacted with phosphorochloridate derivatives under controlled conditions to form the phosphate esters. This method requires careful control of moisture and temperature to prevent side reactions and degradation.

Use of Metallic Borohydride Reduction in Precursor Preparation

In some synthetic routes, a lamivudine precursor (Formula II) is reduced using metallic borohydrides such as sodium borohydride in solvents like ethanol or methanol at 15-20°C. This step prepares the nucleoside moiety for subsequent phosphorylation.

Formation of Ammonium Salt

The triphosphate intermediate is converted into its ammonium salt form to improve its physicochemical properties:

  • The isolated triphosphate is treated with ammonium ions, often via ammonium hydroxide or ammonium acetate solutions.
  • Ion exchange chromatography can be employed to replace other counter ions with ammonium.
  • The resulting ammonium salt is precipitated, filtered, and dried under controlled temperature and vacuum conditions to yield the final product with high purity.

Detailed Process Example (Based on Patent WO2011045815A2)

Step Description Conditions Yield/Notes
1 Reduction of precursor (Formula II) with sodium borohydride Ethanol/water, 15-20°C, 4 hours Prepares nucleoside for salt formation
2 pH adjustment of reaction mixture pH 6.0-6.5 with HCl, then pH 8.0-8.5 with NaOH Ensures optimal conditions for salt formation
3 Distillation of ethanol under reduced pressure 30-35°C Concentrates reaction mixture
4 Addition of organic acid (e.g., 3-hydroxy-2-naphthoic acid) and acetone Heated to 60-65°C, then cooled to 10-15°C Crystallization of acid addition salt
5 Filtration and washing of solid Washed with water and acetone Isolates pure salt
6 Drying under vacuum 45-50°C Final purification step
7 Conversion to lamivudine by base treatment (e.g., triethylamine) Acetone/methanol mixture, 50-55°C, 2 hours Yields lamivudine with low diastereomer impurity (<0.3%)

This process highlights the importance of temperature control, solvent choice, and pH adjustments to obtain high purity lamivudine salts, which can be further phosphorylated to triphosphate forms.

Challenges and Considerations in Triphosphate Synthesis

  • Yield and Purity: Phosphorylation reactions often suffer from low yields due to side reactions and the instability of phosphate esters. Protecting groups and careful reaction conditions are critical to improving yield.

  • Stereochemistry: The formation of diastereomers during phosphorylation requires chromatographic separation or selective synthesis methods to ensure the biologically active isomer is obtained.

  • Toxic Byproducts: Use of reagents like tributylstannyl methoxide can introduce toxic tin residues, which must be removed before biological application.

  • Solvent and Reagent Selection: Solvents such as ethanol, methanol, acetone, and acetonitrile are commonly used, with bases like triethylamine facilitating salt formation and purification.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role Typical Parameters Notes
Sodium borohydride Reduction of precursor 15-20°C, 4 h Prepares nucleoside for phosphorylation
3-Hydroxy-2-naphthoic acid Acid for salt formation 60-65°C heating, 10-15°C cooling Forms acid addition salts
Triethylamine Base for salt conversion 50-55°C, 2 h Converts acid salt to lamivudine form
Ethanol/Methanol/Acetone Solvents Varied, often mixed Solubility and crystallization control
pH Adjustment (HCl/NaOH) Reaction environment control pH 6.0-8.5 Critical for salt formation and stability
Vacuum drying Purification 40-50°C Removes solvents, stabilizes final product

Research Findings and Industrial Relevance

  • The patented processes demonstrate that controlling reaction temperature, pH, and solvent system is essential for reproducible yields and purity of lamivudine salts.

  • Phosphorylation methods reviewed in the literature emphasize the use of protective groups and stepwise phosphorylation to avoid decomposition and improve triphosphate yields.

  • Ammonium salt formation enhances the solubility and stability of lamivudine triphosphate, facilitating its use in pharmaceutical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lamivudine Triphosphate Ammonium Salt
Reactant of Route 2
Lamivudine Triphosphate Ammonium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.